molecular formula C20H13ClF4N2O2S2 B2506294 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-60-9

2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2506294
CAS No.: 877654-60-9
M. Wt: 488.9
InChI Key: PEYCXUOOLVAPOH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a bicyclic scaffold combining thiophene and pyrimidine rings. Its structure includes a 2-chloro-6-fluorobenzylthio group at position 2 and a 4-(trifluoromethoxy)phenyl substituent at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro-fluoro substitution on the benzylthio group may modulate target binding .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2S2/c21-14-2-1-3-15(22)13(14)10-31-19-26-16-8-9-30-17(16)18(28)27(19)11-4-6-12(7-5-11)29-20(23,24)25/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYCXUOOLVAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a chloro and fluoro group enhances its lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study identified a related thieno[3,2-d]pyrimidine derivative that demonstrated significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The presence of sulfur in the thioether moiety may contribute to antimicrobial activity. Compounds containing thioether linkages have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or bacterial resistance mechanisms. Enzyme assays are necessary to confirm this activity.

The mechanisms underlying the biological activity of this compound can be attributed to:

  • Targeting Kinases : Many thieno[3,2-d]pyrimidine derivatives are known to inhibit kinase activity, which plays a crucial role in cellular signaling pathways associated with cancer progression.
  • Interference with DNA Synthesis : The structural similarity to purine and pyrimidine bases allows the compound to potentially interfere with DNA synthesis, leading to apoptosis in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Screening

A notable study conducted by Walid Fayad et al. (2019) screened a library of compounds for anticancer properties using multicellular spheroids as a model. The results indicated that compounds similar to this compound exhibited promising anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents (Position 2 / Position 3) Molecular Weight Key Features
Target Compound 2-chloro-6-fluorobenzylthio / 4-(trifluoromethoxy)phenyl 487.87 g/mol High lipophilicity; trifluoromethoxy enhances metabolic stability
2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 4-chlorobenzylthio / 2-methoxyphenyl 443.94 g/mol Methoxy group increases polarity; lower lipophilicity
2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one 2-chloro-6-fluorobenzylthio / isobutyl 382.90 g/mol Aliphatic substituent reduces aromatic interactions; smaller molecular size
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-... Chromenyl / thiazolo-pyrimidine fusion ~600–650 g/mol Extended π-system; potential for DNA intercalation

Functional Group Impact on Bioactivity

  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound increases electron-withdrawing effects and resistance to oxidative metabolism compared to the methoxy group in , which may improve pharmacokinetic profiles .
  • Chloro-Fluoro vs.
  • Thiophene vs. Thiazolo-Pyrimidine: Thieno[3,2-d]pyrimidinones (target compound) exhibit planar rigidity, whereas thiazolo[4,5-d]pyrimidine derivatives (e.g., ) incorporate sulfur and nitrogen heteroatoms, altering electronic distribution and solubility .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution at the pyrimidine sulfur and Suzuki coupling for aryl group introduction. Microwave-assisted methods (as in ) could optimize yield .
  • Drug-Likeness : The trifluoromethoxy group aligns with modern medicinal chemistry strategies to balance lipophilicity (LogP ~3.5–4.0) and solubility, critical for oral bioavailability .
  • Potential Targets: Analogous compounds (e.g., ) show activity against kinases and inflammatory mediators, suggesting the target compound may interact with similar pathways.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do substituents influence reaction efficiency?

Answer:
The synthesis of this thienopyrimidine derivative involves multi-step reactions. Key steps include:

  • Core formation : Cyclization of precursors (e.g., thiophene and pyrimidine derivatives) under controlled temperatures (80–120°C) and solvents like DMF or THF .
  • Substituent introduction : The 2-chloro-6-fluorobenzylthio group is added via nucleophilic substitution, while the 4-(trifluoromethoxy)phenyl moiety is introduced via Suzuki coupling or similar cross-coupling reactions .
  • Yield optimization : Substituents with electron-withdrawing groups (e.g., trifluoromethoxy) may reduce reactivity, requiring longer reaction times (12–24 hours) . Adjusting catalyst loadings (e.g., Pd(PPh₃)₄) and protecting groups (e.g., Boc) can improve yields (50–75%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:

  • 1H/13C/19F NMR : Prioritize signals for the thienopyrimidine core (e.g., δ 7.8–8.2 ppm for pyrimidine protons) and trifluoromethoxy group (δ ~55 ppm in 13C NMR; distinct triplet in 19F NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • XRD : For resolving conformational ambiguities, especially around the thioether bond and fused ring system .

Advanced: How can researchers design experiments to evaluate environmental persistence and transformation pathways?

Answer:
Adopt methodologies from environmental chemistry frameworks like Project INCHEMBIOL :

  • Abiotic degradation : Conduct hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ=254 nm) studies, monitoring degradation via LC-MS/MS.
  • Biotic transformation : Use soil microcosms or activated sludge systems to identify microbial metabolites (e.g., dechlorinated or hydroxylated derivatives) .
  • Partitioning studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) to predict bioaccumulation risks .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., serum-free vs. serum-containing media) .
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .
  • In silico validation : Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across target proteins (e.g., kinases or GPCRs) .

Advanced: What strategies are recommended for elucidating the mechanism of action in complex biological systems?

Answer:

  • Target deconvolution : Combine affinity chromatography (using biotinylated probes) with SILAC-based proteomics to identify interacting proteins .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map downstream gene expression changes after compound exposure .
  • Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding constants (KD) for putative targets .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
  • Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Answer:

  • Substitution libraries : Synthesize analogs with variations at the benzylthio (e.g., 2-bromo vs. 2-chloro) and trifluoromethoxy positions .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
  • Free-energy perturbation (FEP) : Compute relative binding affinities for substituent modifications .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C recommended for storage) .
  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) if photodegradation is observed .
  • Hygroscopicity : Use desiccants (e.g., silica gel) if the compound absorbs moisture (test via Karl Fischer titration) .

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